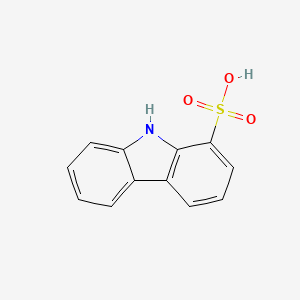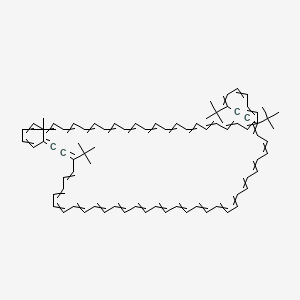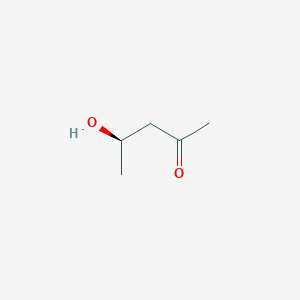
Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester is an organic compound with the molecular formula C13H18O2. It is a derivative of benzenepropanoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl ester group. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester typically involves the esterification of benzenepropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The esterification reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzenepropanoic acid derivatives.
Reduction: Benzenepropanoic acid, 4-(2-methylpropyl)-, methanol.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and stability.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The aromatic ring allows for π-π interactions with aromatic amino acids in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
- Benzenepropanoic acid, methyl ester
- Benzenepropanoic acid, ethyl ester
- Benzeneacetic acid, 4-hydroxy-, methyl ester
Comparison: Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic and can influence its interaction with biological targets compared to its simpler analogs like Benzenepropanoic acid, methyl ester or Benzenepropanoic acid, ethyl ester. The presence of the 4-hydroxy group in Benzeneacetic acid, 4-hydroxy-, methyl ester adds another dimension of reactivity and potential hydrogen bonding interactions.
Eigenschaften
CAS-Nummer |
63753-05-9 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
methyl 3-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C14H20O2/c1-11(2)10-13-6-4-12(5-7-13)8-9-14(15)16-3/h4-7,11H,8-10H2,1-3H3 |
InChI-Schlüssel |
OBATXNYZVZDWQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


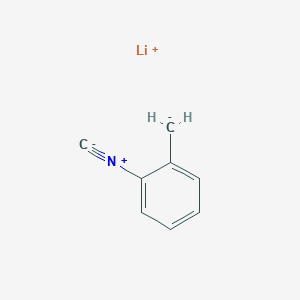
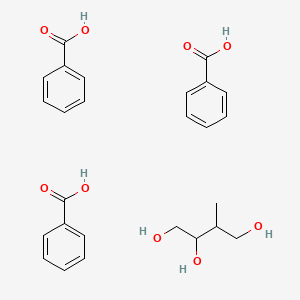
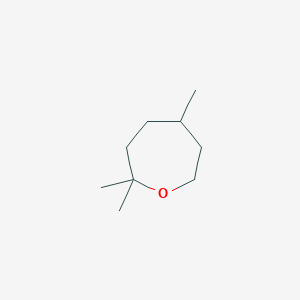

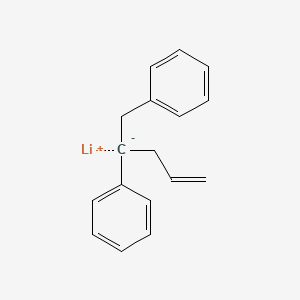

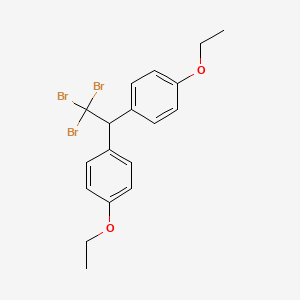
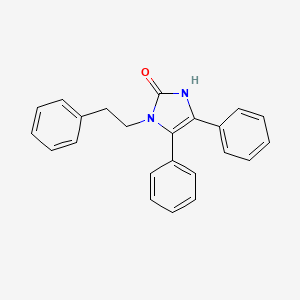
![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)

